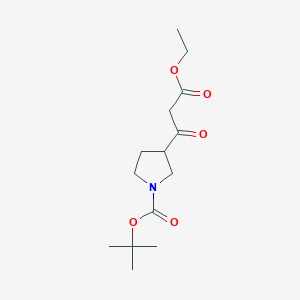
Methyl 4-(2-aminophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-aminophenol in the presence of a suitable esterification agent such as methanol and a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-aminophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-aminophenoxy)benzoate
- Methyl 4-(4-aminophenoxy)benzoate
- Methyl 3-(2-aminophenoxy)benzoate
Uniqueness
Methyl 4-(2-aminophenoxy)benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in research applications where precise molecular interactions are required .
Propiedades
IUPAC Name |
methyl 4-(2-aminophenoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELUEATXCULFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299168 |
Source


|
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113187-84-1 |
Source


|
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113187-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

